molecular formula C11H20O4 B14329494 Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate CAS No. 107400-42-0

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate

Cat. No.: B14329494
CAS No.: 107400-42-0
M. Wt: 216.27 g/mol
InChI Key: GYTWILJEWWOTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of heptanoic acid and features both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-6,6-dimethyl-3-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 5-oxo-6,6-dimethyl-3-oxoheptanoic acid.

    Reduction: Ethyl 5-hydroxy-6,6-dimethyl-3-hydroxyheptanoate.

    Substitution: Ethyl 5-amino-6,6-dimethyl-3-oxoheptanoate.

Scientific Research Applications

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be compared to similar compounds such as:

    Ethyl 5-hydroxy-3-oxoheptanoate: Lacks the additional methyl groups, resulting in different steric and electronic properties.

    Ethyl 6,6-dimethyl-3-oxoheptanoate:

    Ethyl 5-hydroxy-6-methyl-3-oxoheptanoate: Has only one methyl group, leading to variations in its chemical behavior and biological activity.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.

Properties

CAS No.

107400-42-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate

InChI

InChI=1S/C11H20O4/c1-5-15-10(14)7-8(12)6-9(13)11(2,3)4/h9,13H,5-7H2,1-4H3

InChI Key

GYTWILJEWWOTAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.